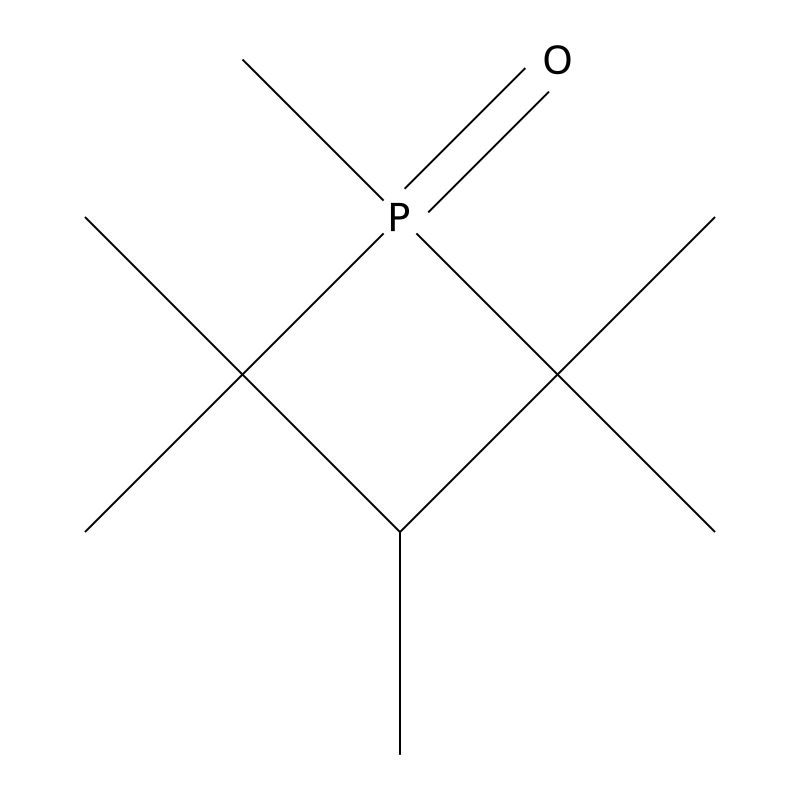

1,2,2,3,4,4-Hexamethylphosphetane 1-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,2,2,3,4,4-Hexamethylphosphetane 1-oxide is an organophosphorus compound with the molecular formula C₉H₁₉OP and a molar mass of approximately 174.22 g/mol. It is characterized by a phosphorous atom bonded to an oxygen atom and a structure that includes six methyl groups attached to a cyclic framework. The compound is known for its unique properties, including its density of about 0.93 g/cm³ and its classification as a phosphine oxide .

Organocatalysis:

1,2,2,3,4,4-Hexamethylphosphetane 1-oxide, also known as cis-hexamethylphosphetane oxide or simply HMPO, has emerged as a valuable organocatalyst in recent years. Its unique structure, containing a central phosphorus atom bonded to six carbon groups and an oxygen atom, allows it to activate various organic molecules and facilitate chemical reactions.

A prominent application of HMPO lies in the asymmetric synthesis of (hetero)arylamines, which are essential building blocks in pharmaceuticals and other functional materials. HMPO, when combined with phenylsilane, serves as a catalyst for this reaction, offering a chemically orthogonal alternative to traditional transition metal-catalyzed methods like Buchwald-Hartwig, Ullmann, and Chan-Lam couplings. This approach provides advantages such as milder reaction conditions and broader substrate scope.

Synthetic Applications:

Beyond its role in organocatalysis, HMPO also finds applications in various synthetic procedures. Its ability to stabilize reactive intermediates and promote nucleophilic substitution reactions makes it useful for:

- Phosphorylation reactions: HMPO can act as a phosphorylating agent, transferring a phosphate group to various organic molecules.

- Alkylation reactions: HMPO can facilitate the alkylation of various substrates by activating alkylating agents.

- C-H activation: HMPO has been explored for its potential in C-H activation reactions, which are crucial for forming new carbon-carbon bonds.

Future Directions:

Research on HMPO is ongoing, with scientists exploring its potential in various new areas. These include:

- Development of new organocatalytic reactions: HMPO's unique properties continue to inspire the design of novel and efficient catalytic systems for diverse organic transformations.

- Exploration of new synthetic applications: The diverse reactivity of HMPO suggests its potential utility in various unexplored synthetic contexts.

- Mechanistic studies: A deeper understanding of the reaction mechanisms involving HMPO is crucial for optimizing its catalytic activity and developing new applications.

Research indicates that 1,2,2,3,4,4-Hexamethylphosphetane 1-oxide exhibits notable biological activity. Studies have shown that it may possess anti-inflammatory properties and could be effective in certain therapeutic applications. Its mechanism of action is likely related to its ability to interact with biological molecules through its phosphorus and oxygen functionalities .

The synthesis of 1,2,2,3,4,4-Hexamethylphosphetane 1-oxide typically involves several steps:

- Starting Materials: The synthesis often begins with readily available phosphine compounds.

- Methylation: Methyl groups are introduced through a methylation process using methyl iodide or similar reagents.

- Oxidation: The final step usually involves oxidizing the resulting phosphine to form the oxide using oxidizing agents such as hydrogen peroxide or peracids .

1,2,2,3,4,4-Hexamethylphosphetane 1-oxide finds applications in various fields:

- Catalysis: It is utilized as a catalyst in organic synthesis due to its ability to facilitate reactions involving organosilicon compounds.

- Pharmaceuticals: Its biological properties make it a candidate for drug development and therapeutic applications.

- Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Interaction studies on 1,2,2,3,4,4-Hexamethylphosphetane 1-oxide focus on its reactivity with biomolecules and other organic compounds. These studies are crucial for understanding its potential as a drug candidate and its environmental impact. Research has indicated that it can interact with enzymes and receptors within biological systems , suggesting both therapeutic potential and the need for careful evaluation regarding toxicity.

Several compounds share structural similarities with 1,2,2,3,4,4-Hexamethylphosphetane 1-oxide. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Trimethylphosphate | Organophosphate | Used as a plasticizer; lower molecular weight |

| Phosphorothioic acid | Organophosphorus thiol | Contains sulfur; used in pesticides |

| Bis(2-chloroethyl) ether | Alkylating agent | Used in chemotherapy; different reactivity profile |

While these compounds share certain characteristics with 1,2,2,3,4,4-Hexamethylphosphetane 1-oxide—such as containing phosphorus—their unique functionalities and applications set them apart.

Reductive Carbon-Nitrogen Cross-Coupling of Nitroarenes and Boronic Acids

1,2,2,3,4,4-Hexamethylphosphetane 1-oxide demonstrates exceptional catalytic performance in the reductive carbon-nitrogen cross-coupling of nitroarenes and boronic acids, establishing a fundamentally distinct approach to intermolecular carbon-nitrogen bond formation [1] [2]. This transformation represents a mechanistically unique alternative to established transition-metal-catalyzed methodologies such as the Buchwald-Hartwig reaction, operating through phosphorus(III)/phosphorus(V)=O redox cycling rather than palladium-mediated oxidative addition pathways [1].

The catalytic mechanism proceeds through a well-defined two-stage deoxygenation sequence, with the initial step involving a rate-determining (3+1) cheletropic addition between the nitroarene substrate and the tricoordinate phosphetane catalyst [1]. Density functional theory calculations reveal that this critical transition state (TS-1) exhibits an activation barrier of 31.0 kcal/mol, making it the kinetically gating step for the entire catalytic process [1]. The subsequent retro-(2+2) fragmentation occurs with significantly lower energy barrier of 10.8 kcal/mol, leading to the formation of nitrosobenzene intermediate and regeneration of the phosphetane oxide catalyst [1].

Computational analysis using energy decomposition techniques validates the biphilic character of the phosphetane catalyst, revealing substantial electrostatic interactions (-81.1 kcal/mol) and orbital interactions (-68.2 kcal/mol) with the nitroarene substrate [1]. The distortion energy analysis demonstrates that despite the geometric constraints imposed by the four-membered phosphetane ring, the stabilizing interaction energy (-17.5 kcal/mol) significantly exceeds that observed with acyclic phosphines such as trimethylphosphine (-9.7 kcal/mol) [1]. This superior interaction capability directly correlates with the enhanced catalytic performance of the strained ring system.

Experimental investigations demonstrate remarkable operational flexibility, with effective catalyst loadings as low as 2 mol% and reaction temperatures down to 60°C [1]. The reaction exhibits first-order kinetics with respect to both the nitroarene substrate and the phosphetane oxide precatalyst, while showing independence from phenylsilane and phenylboronic acid concentrations [1]. In situ phosphorus-31 nuclear magnetic resonance spectroscopy confirms that the tricoordinate phosphetane represents the catalytic resting state, with rapid reduction of the phosphetane oxide occurring within approximately 5 minutes under reaction conditions [1].

The reaction scope encompasses diverse nitroarene substrates, including challenging heterocyclic systems previously problematic for this transformation class [1]. Modified reaction conditions employing cyclopentyl methyl ether as solvent (dielectric constant 4.8) and poly(methylhydro)siloxane as terminal reductant provide marked improvements in yield, particularly for five- and six-membered heterocyclic nitroarenes [1]. Representative products include heteroarylamines such as pyrazole, 2H-indazole, pyrimidine, and aminobenzothiazole derivatives, achieved in preparatively useful yields under mild conditions [1].

Competition studies between intermolecular carbon-nitrogen coupling and intramolecular carbazole formation using 2-nitrobiphenyl as probe substrate reveal preferential formation of the cross-coupling product in the presence of phenylboronic acid [1]. This selectivity pattern supports the proposed mechanistic framework wherein oxazaphosphirane intermediates serve as pivotal branching points, with their fate determined by the availability of boronic acid coupling partners [1].

Cadogan-Type Heterocyclization for Indazole Synthesis

The application of 1,2,2,3,4,4-hexamethylphosphetane 1-oxide in Cadogan-type heterocyclization reactions represents a significant advancement in nitrogen-nitrogen bond-forming methodology, providing chemoselective access to 2H-indazoles, 2H-benzotriazoles, and related fused heterocyclic systems [3] [4]. This catalytic approach circumvents the harsh reaction conditions traditionally associated with Cadogan cyclizations, which typically require elevated temperatures and stoichiometric phosphorus reagents [3].

The mechanistic pathway for indazole synthesis involves deoxygenative nitrogen-nitrogen bond formation from o-nitrobenzaldimines and related substrates in the presence of hydrosilane terminal reductant [3]. Computational modeling identifies a turnover-limiting (3+1) cheletropic addition between the phosphetane catalyst and the nitroarene substrate as the rate-determining step [3]. This mechanistic proposal diverges from traditional Cadogan chemistry, where acyclic zwitterionic intermediates have typically been invoked, providing the first evidence for ephemeral four-membered ring intermediates in phosphine-nitroarene reactions [5].

Experimental validation through in situ spectral monitoring of catalytic reactions demonstrates rapid conversion of the phosphetane oxide precatalyst to the corresponding tricoordinate phosphetane epimers, which persist as the observable phosphorus-containing species throughout the reaction course [3]. The absence of long-lived intermediates detectable by proton nuclear magnetic resonance spectroscopy confirms the rapid kinetics of steps following the initial deoxygenation [3].

Stoichiometric mechanistic experiments under pseudo-first-order conditions reveal superior performance of the phosphetane catalyst compared to acyclic phosphines, with relative rate constants approximately eight-fold higher than tributylphosphine under identical conditions [3]. Distortion-interaction analysis of the critical (3+1) transition structures demonstrates that while distortion energies remain comparable between phosphetane and acyclic phosphines (39.2 versus 38.8 kcal/mol), the stabilizing interaction energy for the phosphetane (-17.5 kcal/mol) substantially exceeds that of trimethylphosphine (-9.7 kcal/mol) [3].

The enhanced reactivity originates from frontier orbital effects unique to the strained ring system [3]. Despite exhibiting similar highest occupied molecular orbital energies to acyclic phosphines (-6.95 eV), the phosphetane demonstrates a significantly lowered lowest unoccupied molecular orbital (approximately 0.8 eV below that of trimethylphosphine) [3]. This electronic perturbation, arising from geometric constraints of the four-membered ring, facilitates synergistic orbital interactions in a [4πs+2ωs] fashion during the cheletropic addition process [3].

The substrate scope encompasses diverse o-nitrobenzaldimine derivatives, with successful cyclization observed for various substitution patterns and functional groups [3]. Representative transformations include the synthesis of indazolodihydroimidazoles, indazolotetrahydropyrimidines, and indazolodihydrooxazoles under standard reaction conditions [3]. Stereochemistry adjacent to the reaction centers remains intact during cyclization, demonstrating the mild nature of the catalytic process [3].

Extension to o-nitroazobenzene substrates enables the preparation of N-aryl 2H-benzotriazoles through analogous deoxygenative heterocyclization [3]. The reaction provides good functional group compatibility and proceeds under identical conditions to indazole synthesis, demonstrating the general applicability of the phosphetane-catalyzed approach [3].

Chemoselective Nitrogen-Nitrogen Bond Formation in Azoarene Systems

1,2,2,3,4,4-Hexamethylphosphetane 1-oxide catalyzes highly chemoselective nitrogen-nitrogen bond formation through cross-selective reductive coupling of nitroarenes and anilines, providing access to unsymmetrical hydrazines under mild organophosphorus catalysis conditions [6] [7] [8]. This methodology addresses the longstanding challenge of achieving cross-selectivity in nitrogen-nitrogen bond formation, where competing homocoupling reactions typically predominate [6].

The catalytic process operates through an auto-tandem reaction cascade involving two sequential and mechanistically distinct reduction events mediated by phosphorus(III)/phosphorus(V)=O cycling [6]. Computational investigations using density functional theory and domain-localized pair natural orbital coupled cluster singles doubles with perturbative triples calculations reveal that the active phosphetane species is generated through deoxygenation of the phosphetane oxide precatalyst by diphenylsilane [7] [8].

The initial deoxygenation step proceeds via a rate-determining [3+1] cheletropic addition with activation and thermodynamic parameters of 28.8 kcal/mol and -7.3 kcal/mol, respectively [7] [8]. This step extracts one oxygen atom from the nitroarene substrate to produce the corresponding nitrosoarene intermediate [7] [8]. The selectivity-determining step involves exclusive dehydrative condensation of the nitrosoarene with aniline to form an azo-cation intermediate, which constitutes the origin of high cross-selectivity in this coupling reaction [7] [8].

The role of 2,4,6-trimethylbenzoic acid as additive proves essential for catalytic efficiency, significantly reducing the activation barrier from 41.1 kcal/mol to 14.8 kcal/mol through proton-coupled mechanisms [7] [8]. Subsequently, the phosphetane reacts with the azo cation through nucleophilic attack of the phosphorus atom to the cationic nitrogen center, forming a stable hydrazinylphosphonium species [7] [8].

The phosphonium center preferably accepts a hydroxyl group from water to facilitate hydrazine formation in the subsequent hydrolysis step [7] [8]. Throughout this process, the highest occupied molecular orbital of the phosphetane plays a crucial role, with the small-ring scaffold elevating the orbital energy compared to acyclic phosphorus compounds, thereby achieving enhanced reactivity [7] [8].

Mechanistic analysis indicates that substitution of a dimethylamino group for the methyl substituent on the phosphetane could theoretically improve catalytic activity by further increasing the highest occupied molecular orbital energy [7] [8]. This computational prediction provides guidance for next-generation catalyst design in nitrogen-nitrogen bond-forming reactions [7] [8].

The synthetic scope demonstrates broad functional group tolerance, enabling the preparation of diverse hydrazine products from electronically varied nitroarene and aniline coupling partners [6]. The method exhibits particular utility for accessing pharmaceutical intermediates and nitrogen-rich heterocycles that are challenging to prepare through alternative methodologies [6].

Competition experiments confirm the cross-selective nature of the transformation, with electron-rich coupling partners converting more rapidly to the desired nitrogen-nitrogen coupling products [9]. This electronic preference pattern provides predictive capability for substrate selection and optimization of reaction conditions [9].

XLogP3

Dates

Explore Compound Types